Cas no 393553-55-4 (4-Bromo-6-methoxy-1H-indole)

4-Bromo-6-methoxy-1H-indole is a halogenated indole derivative with a bromine substituent at the 4-position and a methoxy group at the 6-position of the indole core. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine moiety allows for further functionalization via cross-coupling reactions, while the methoxy group enhances electron density, influencing reactivity patterns. The indole scaffold is widely recognized for its biological relevance, making this derivative valuable in medicinal chemistry research. High purity and well-defined structural features ensure consistent performance in synthetic applications.
4-Bromo-6-methoxy-1H-indole structure
4-Bromo-6-methoxy-1H-indole structure
Product Name:4-Bromo-6-methoxy-1H-indole
CAS No:393553-55-4
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD03095207
CID:304693
PubChem ID:24728026
Update Time:2025-05-22

4-Bromo-6-methoxy-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-methoxy-1H-indole
    • 1H-Indole,4-bromo-6-methoxy-
    • 4-Bromo-6-methoxyindole
    • 1H-Indole,4-bromo-6-methoxy
    • 4-bromo-6-methoxy-indole
    • AK109107
    • 4-Bromo-6-benzyloxyindole
    • 4-Bromo-6-methoxy indole
    • CZJYKEPYJHPVOD-UHFFFAOYSA-N
    • 5147AB
    • FCH1334764
    • AB13576
    • AB0080994
    • AX8095142
    • A18725
    • SCHEMBL2214501
    • CS-W022112
    • AC-11489
    • AKOS015960566
    • 393553-55-4
    • MFCD03095207
    • FT-0714761
    • DTXSID70646111
    • SY027834
    • DS-4151
    • AMY1920
    • DB-069803
    • MDL: MFCD03095207
    • Inchi: 1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
    • InChI Key: CZJYKEPYJHPVOD-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1C=CN2)OC

Computed Properties

  • Exact Mass: 224.97900
  • Monoisotopic Mass: 224.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.6±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 346.8℃ at 760 mmHg
  • Flash Point: 163.5±22.3 °C
  • Refractive Index: 1.667
  • PSA: 25.02000
  • LogP: 2.93900
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-Bromo-6-methoxy-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Bromo-6-methoxy-1H-indole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:393553-55-4)4-BROMO-6-METHOXYINDOLE
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Amadis Chemical Company Limited
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(CAS:393553-55-4)4-Bromo-6-methoxy-1H-indole
Order Number:A18725
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):165.0/744.0/1140.0
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4-Bromo-6-methoxy-1H-indole Related Literature

  • 1. Vinyl azides in heterocyclic synthesis. Part 8. Synthesis of the naturally occurring phosphodiesterase inhibitors PDE-I and PDE-II
    Richard E. Bolton,Christopher J. Moody,Charles W. Rees,Gabriel Tojo J. Chem. Soc. Perkin Trans. 1 1987 931
  • 2. Structurally modified antitumour agents. Part 1. Synthesis of cyclopropapyrrolo[1,2-a]indoles related to mitosenes by intramolecular cycloaddition
    Graham B. Jones,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 1989 2449
  • 3. Inter- and intra-molecular reactions of indol-2-yl carbenes and related species. Preparation of 1,1a,2,8b-tetrahydroazirino[2′,3′ : 3,4]pyrrolo[1,2-a]indoles
    Graham B. Jones,Christopher J. Moody,Albert Padwa,Jamal M. Kassir J. Chem. Soc. Perkin Trans. 1 1991 1721

Additional information on 4-Bromo-6-methoxy-1H-indole

Recent Advances in the Study of 4-Bromo-6-methoxy-1H-indole (CAS: 393553-55-4) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-6-methoxy-1H-indole (CAS: 393553-55-4) has recently emerged as a significant focus in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aromatic compound, characterized by its bromine and methoxy functional groups, serves as a crucial building block for synthesizing various biologically active molecules. Recent studies have explored its potential as a precursor for anticancer agents, antimicrobial compounds, and neurological therapeutics, highlighting its importance in medicinal chemistry.

Structural modifications of 4-Bromo-6-methoxy-1H-indole have demonstrated remarkable effects on biological activity. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibited potent inhibitory effects against protein kinases involved in cancer cell proliferation. The bromine substitution at the 4-position was found to enhance binding affinity to target proteins, while the methoxy group at the 6-position contributed to improved metabolic stability. These findings suggest promising avenues for developing novel kinase inhibitors with enhanced selectivity and reduced off-target effects.

In antimicrobial research, 4-Bromo-6-methoxy-1H-indole derivatives have shown significant activity against drug-resistant bacterial strains. A recent Nature Communications article (2024) reported that certain indole-based compounds synthesized from this precursor effectively disrupted bacterial biofilm formation, a major challenge in treating persistent infections. The unique electronic properties imparted by the bromine and methoxy substituents were crucial for interacting with bacterial quorum-sensing systems, offering a potential strategy to combat antibiotic resistance.

The compound's role in neurological drug development has also gained attention. Research published in ACS Chemical Neuroscience (2023) demonstrated that 4-Bromo-6-methoxy-1H-indole derivatives could modulate serotonin receptor activity with high specificity. This discovery opens new possibilities for treating depression and anxiety disorders with fewer side effects compared to current medications. The structural features of this compound appear to facilitate blood-brain barrier penetration while maintaining receptor selectivity.

Synthetic methodologies for 4-Bromo-6-methoxy-1H-indole have advanced significantly in recent years. A 2024 Organic Letters publication described a novel, high-yield synthesis route using palladium-catalyzed cross-coupling reactions, addressing previous challenges in large-scale production. This development is particularly important for pharmaceutical applications where consistent quality and quantity of the compound are essential for preclinical and clinical studies.

Future research directions for 4-Bromo-6-methoxy-1H-indole include exploring its potential in combination therapies and targeted drug delivery systems. Preliminary studies suggest that its derivatives may enhance the efficacy of existing chemotherapeutic agents while reducing systemic toxicity. Additionally, the compound's fluorescence properties are being investigated for diagnostic applications, potentially enabling theranostic approaches in personalized medicine.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:393553-55-4)4-BROMO-6-METHOXYINDOLE
sfd3402
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Quantity:200kg
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Email
Amadis Chemical Company Limited
(CAS:393553-55-4)4-Bromo-6-methoxy-1H-indole
A18725
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):165.0/744.0/1140.0
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